molecular formula C13H13NO2 B310931 Acetamide, N-(1-naphthyl)-2-methoxy-

Acetamide, N-(1-naphthyl)-2-methoxy-

Cat. No.: B310931
M. Wt: 215.25 g/mol
InChI Key: HLXLYOLEZXTERZ-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₃H₁₃NO₂, with a calculated van der Waals volume (VC) of 0.636 . The methoxy group contributes to electronic modulation, while the 1-naphthyl moiety enhances hydrophobicity, influencing its physicochemical and pharmacological properties.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-methoxy-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C13H13NO2/c1-16-9-13(15)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,14,15)

InChI Key

HLXLYOLEZXTERZ-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

COCC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include compounds with variations in substituent groups, aromatic systems, or backbone modifications. Below is a comparative analysis supported by empirical

Table 1: Comparative Analysis of Acetamide Derivatives
Compound Name Substituents/Modifications Biological Activity (MIC, μM) Hydrophobicity (VC) Key Applications/Findings References
Acetamide, N-(1-naphthyl)-2-methoxy- 2-methoxy, N-(1-naphthyl) N/A 0.636 Structural studies
2-(Quinolin-4-yloxy)-N-(1-naphthyl)acetamide Quinolin-4-yloxy, N-(1-naphthyl) 0.42 (Mtb) N/A Antimycobacterial activity
2-(Quinolin-4-yloxy)-N-(2-naphthyl)acetamide Quinolin-4-yloxy, N-(2-naphthyl) 0.05 (Mtb) N/A 8.8x more potent than 1-naphthyl
Benzo[d][1,3]dioxole acetamide derivative Benzo[d][1,3]dioxole substituent 0.42 (Mtb) N/A Comparable to lead molecule
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, N-(methoxymethyl), diethylphenyl N/A N/A Herbicide
2-(Mesityloxy)-N-(1-naphthyl)acetamide Mesityloxy, N-(1-naphthyl) N/A N/A Steric bulk impacts reactivity
N-(2-Aminoethyl)-2-(1-naphthyl)acetamide Aminoethyl side chain N/A N/A Enhanced solubility in acidic media

Key Research Findings

Substituent Position and Bioactivity
  • Naphthyl Position : The 2-naphthyl isomer (MIC = 0.05 μM) exhibits significantly higher antimycobacterial activity than the 1-naphthyl analogue (MIC = 0.42 μM) . This suggests that the spatial orientation of the naphthyl group critically affects target binding, possibly due to improved steric complementarity in the 2-position.
  • Methoxy vs. Quinolinyloxy: Replacing the methoxy group with a quinolin-4-yloxy moiety enhances potency against Mycobacterium tuberculosis (Mtb), as seen in the 2-(quinolin-4-yloxy) derivatives . The quinoline ring may facilitate π-π stacking or hydrogen bonding with bacterial enzymes.
Hydrophobicity and Electronic Effects
  • While the 1-naphthyl group increases hydrophobicity (favorable for membrane penetration), its lower activity compared to the 2-naphthyl derivative indicates that electronic and steric factors dominate over hydrophobicity alone .
  • The methoxy group’s electron-donating nature may reduce electrophilicity compared to chloro-substituted analogues like alachlor, which are more reactive and widely used as herbicides .

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